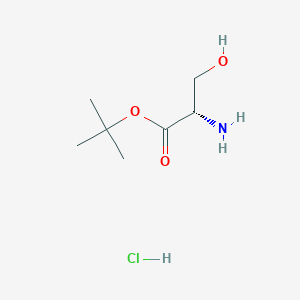

(S)-tert-Butyl 2-amino-3-hydroxypropanoate hydrochloride

描述

属性

IUPAC Name |

tert-butyl (2S)-2-amino-3-hydroxypropanoate;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H15NO3.ClH/c1-7(2,3)11-6(10)5(8)4-9;/h5,9H,4,8H2,1-3H3;1H/t5-;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TUDHOGYHZNNYHW-JEDNCBNOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)C(CO)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)[C@H](CO)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H16ClNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80551828 | |

| Record name | tert-Butyl L-serinate--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80551828 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

197.66 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

106402-41-9 | |

| Record name | tert-Butyl L-serinate--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80551828 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (S)-tert-butyl 2-amino-3-hydroxypropanoate hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to (S)-tert-Butyl 2-amino-3-hydroxypropanoate hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

(S)-tert-Butyl 2-amino-3-hydroxypropanoate hydrochloride, also known as L-Serine tert-butyl ester hydrochloride, is a crucial derivative of the non-essential amino acid L-serine. Its primary significance lies in its application as a protected building block in solid-phase peptide synthesis (SPPS). The strategic placement of the tert-butyl group on the carboxyl function prevents unwanted side reactions during the stepwise elongation of peptide chains. This technical guide provides a comprehensive overview of its physicochemical properties, synthesis, applications in drug development, biological significance, and detailed experimental protocols for its characterization.

Physicochemical Properties

| Property | Value | Source |

| Molecular Formula | C₇H₁₆ClNO₃ | --INVALID-LINK--[1] |

| Molecular Weight | 197.66 g/mol | --INVALID-LINK--[1][2] |

| CAS Number | 106402-41-9 | --INVALID-LINK--[1][2] |

| IUPAC Name | tert-butyl (2S)-2-amino-3-hydroxypropanoate;hydrochloride | --INVALID-LINK--[1] |

| SMILES | CC(C)(C)OC(=O)--INVALID-LINK--N.Cl | --INVALID-LINK--[1][2] |

| Synonyms | L-Serine tert-butyl ester hydrochloride, H-Ser-OtBu·HCl | --INVALID-LINK--[1][2] |

| Safety | Causes skin and serious eye irritation. May cause respiratory irritation. | --INVALID-LINK--[1] |

Chemical Structure

References

An In-Depth Technical Guide to (S)-tert-Butyl 2-amino-3-hydroxypropanoate hydrochloride: Structure, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

(S)-tert-Butyl 2-amino-3-hydroxypropanoate hydrochloride, also known as L-Serine tert-butyl ester hydrochloride, is a pivotal chiral building block in modern organic synthesis and pharmaceutical development. Its unique structural features, combining a protected carboxylic acid and a free amino and hydroxyl group, make it an invaluable tool in the construction of complex peptides and as a precursor for various therapeutic agents. This technical guide provides a comprehensive overview of its chemical structure, physicochemical properties, synthesis, and key applications, with a particular focus on its role in peptide synthesis and neuroscience research.

Chemical Structure and Properties

This compound is the hydrochloride salt of the tert-butyl ester of the naturally occurring amino acid L-serine. The presence of the bulky tert-butyl group provides steric protection to the carboxylic acid moiety, preventing its participation in unwanted side reactions during chemical transformations.

Chemical Structure:

-

IUPAC Name: tert-butyl (2S)-2-amino-3-hydroxypropanoate;hydrochloride[1]

-

Molecular Formula: C₇H₁₆ClNO₃[1]

-

Molecular Weight: 197.66 g/mol [1]

-

CAS Number: 106402-41-9[1]

-

Synonyms: H-Ser-OtBu.HCl, L-Serine tert-butyl ester hydrochloride, tert-Butyl L-serinate hydrochloride[1]

A certificate of analysis for a similar compound, O-tert-Butyl-L-serine tert-butyl ester hydrochloride, indicates it appears as a white solid.[2]

Physicochemical and Spectroscopic Data

Table 1: Physicochemical and Predicted Spectroscopic Data

| Property | Value |

| Physical State | White to off-white solid |

| Solubility | Soluble in water |

| ¹H NMR | Expected signals for tert-butyl protons, α-proton, β-protons, hydroxyl proton, and amine protons. |

| ¹³C NMR | Expected signals for tert-butyl carbons, carbonyl carbon, α-carbon, and β-carbon. |

| IR Spectroscopy | Characteristic peaks for O-H, N-H, C-H, and C=O functional groups. |

| Mass Spectrometry | Molecular ion peak corresponding to the free base (C₇H₁₅NO₃). |

Synthesis and Purification

The synthesis of this compound typically involves the esterification of L-serine with isobutylene in the presence of an acid catalyst, followed by the introduction of hydrochloric acid to form the salt.

Experimental Protocol: Synthesis of this compound

This protocol is adapted from a general method for preparing amino acid tert-butyl esters.[4]

Materials:

-

L-Serine

-

Dioxane or Dichloromethane

-

Isobutylene

-

p-Toluenesulfonic acid (PTSA) or silica-impregnated sulfuric acid

-

10% Sodium bicarbonate solution

-

Brine

-

Anhydrous ether

-

Hydrochloric acid (gas or concentrated solution)

Procedure:

-

Esterification:

-

Suspend L-serine in dioxane or dichloromethane in a pressure-resistant vessel (autoclave).

-

Add a catalytic amount of p-toluenesulfonic acid or silica-impregnated sulfuric acid.

-

Introduce a molar excess of isobutylene.

-

Seal the vessel and stir the reaction mixture at room temperature for 2-3 days. The reaction progress can be monitored by thin-layer chromatography (TLC).

-

-

Work-up:

-

After the reaction is complete, carefully vent the excess isobutylene.

-

Wash the reaction mixture with a 10% sodium bicarbonate solution to neutralize the acid catalyst.

-

Separate the organic layer and wash it sequentially with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude L-serine tert-butyl ester as a free base.

-

-

Salt Formation:

-

Dissolve the crude free base in anhydrous ether and cool the solution to 0-5 °C.

-

Slowly bubble dry hydrogen chloride gas through the solution or add a calculated amount of concentrated hydrochloric acid dropwise with stirring.

-

The hydrochloride salt will precipitate out of the solution.

-

Collect the precipitate by filtration, wash with cold anhydrous ether, and dry under vacuum to yield this compound.

-

Purification:

The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol/ether.

Applications in Research and Drug Development

This compound is a valuable building block in several areas of chemical and pharmaceutical research.

Solid-Phase Peptide Synthesis (SPPS)

The primary application of this compound is in solid-phase peptide synthesis (SPPS), a cornerstone technique for the assembly of peptides.[5][6] In SPPS, the tert-butyl ester serves as a robust protecting group for the C-terminus of the serine residue. This protection is stable to the basic conditions used for the removal of the temporary N-terminal Fmoc (9-fluorenylmethyloxycarbonyl) protecting group during chain elongation. The tert-butyl group is then efficiently removed during the final cleavage of the peptide from the solid support using strong acidic conditions, typically with a cocktail containing trifluoroacetic acid (TFA).[7]

Diagram 1: Role in Solid-Phase Peptide Synthesis

Caption: Workflow of incorporating a serine residue in SPPS.

Neuroscience and Drug Discovery

L-serine and its derivatives have garnered significant attention for their neuroprotective properties and potential therapeutic applications in neurological disorders. L-serine serves as a precursor to D-serine, a crucial co-agonist at the glycine site of N-methyl-D-aspartate (NMDA) receptors.[8] These receptors are fundamental for synaptic plasticity, learning, and memory.[9]

Dysfunction of the NMDA receptor signaling pathway is implicated in various neurological conditions, including Alzheimer's disease.[8] Studies have suggested that altered L-serine metabolism in the brain may contribute to the cognitive deficits observed in Alzheimer's disease.[10] Consequently, L-serine supplementation has been investigated as a potential therapeutic strategy.[10] this compound, as a protected and more lipophilic derivative of L-serine, represents a valuable tool for researchers synthesizing novel peptides and small molecules aimed at modulating NMDA receptor activity for the treatment of neurodegenerative diseases.

Diagram 2: L-Serine Metabolism and NMDA Receptor Modulation

Caption: L-Serine's role in the NMDA receptor pathway.

Conclusion

This compound is a versatile and indispensable building block for chemists and pharmaceutical scientists. Its application in solid-phase peptide synthesis is well-established, enabling the creation of complex and therapeutically relevant peptides. Furthermore, its connection to the neuroactive amino acid L-serine positions it as a valuable tool in the ongoing research and development of novel treatments for a range of neurological disorders. The detailed understanding of its properties and synthetic methodologies provided in this guide will aid researchers in harnessing its full potential in their scientific endeavors.

References

- 1. This compound | C7H16ClNO3 | CID 13882987 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. documents.thermofisher.com [documents.thermofisher.com]

- 3. chemimpex.com [chemimpex.com]

- 4. WO2003053909A1 - Process for preparing amino acid tert-butyl ester hydrochloric acid salts - Google Patents [patents.google.com]

- 5. peptide.com [peptide.com]

- 6. researchgate.net [researchgate.net]

- 7. benchchem.com [benchchem.com]

- 8. Modulating NMDA Receptor Function with D-Amino Acid Oxidase Inhibitors: Understanding Functional Activity in PCP-Treated Mouse Model - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Pharmacology of NMDA Receptors - Biology of the NMDA Receptor - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 10. luxembourg-bio.com [luxembourg-bio.com]

An In-depth Technical Guide to L-Serine tert-butyl Ester Derivatives for Researchers

An important notice for researchers: The nomenclature surrounding serine esters can be ambiguous. This guide addresses two distinct compounds: L-Serine tert-butyl ester hydrochloride (the subject of the initial query) and the more commonly utilized O-tert-Butyl-L-serine tert-butyl ester hydrochloride . This document provides a comprehensive overview of both, enabling researchers to accurately select the appropriate reagent for their specific application.

Distinguishing Between L-Serine's tert-Butyl Ester Derivatives

The primary distinction between these two compounds lies in the location of the tert-butyl protecting group(s). In L-Serine tert-butyl ester hydrochloride , only the carboxylic acid group is esterified. In contrast, O-tert-Butyl-L-serine tert-butyl ester hydrochloride has both the hydroxyl and carboxylic acid groups protected by tert-butyl groups. This seemingly small difference significantly impacts their chemical properties and applications, particularly in the context of peptide synthesis.

Caption: Structural relationship between L-Serine and its tert-butyl protected derivatives.

Physicochemical Properties

The following tables summarize the key physicochemical properties of both L-Serine tert-butyl ester hydrochloride and O-tert-Butyl-L-serine tert-butyl ester hydrochloride, providing a clear comparison for researchers.

Table 1: Physicochemical Properties of L-Serine tert-butyl ester hydrochloride

| Property | Value | References |

| CAS Number | 106402-41-9 | [1][2][3] |

| Molecular Formula | C₇H₁₅NO₃·HCl | [1][2][3] |

| Molecular Weight | 197.66 g/mol | [1][3] |

| Appearance | White to off-white solid/powder | [4] |

| Melting Point | 100.00°C | [5] |

| Solubility | Soluble in water. | [6] |

| Storage | Store at 2°C - 8°C in a well-closed container. | [1][3] |

| Purity | ≥ 95% | [5] |

Table 2: Physicochemical Properties of O-tert-Butyl-L-serine tert-butyl ester hydrochloride

| Property | Value | References |

| CAS Number | 51537-21-4 | [7][8] |

| Molecular Formula | C₁₁H₂₃NO₃·HCl | [7][8] |

| Molecular Weight | 253.77 g/mol | [9] |

| Appearance | White to almost white powder/crystalline solid | [7][9] |

| Melting Point | 124 - 159 °C, 159-162°C, 170-177℃ | [7][10][11] |

| Solubility | Soluble in organic solvents and aqueous solutions. | [7][9] |

| Storage | Store at 0 - 8°C. | [7] |

| Purity | ≥ 98% (HPLC) | [7] |

| Optical Rotation | [α]₂₀/D = -10 ± 3 ° (c=1 in water) | [7] |

Experimental Protocols

These compounds are primarily used as building blocks in peptide synthesis. The tert-butyl groups serve as protecting groups to prevent unwanted side reactions.

Synthesis of O-tert-Butyl-L-serine tert-butyl ester hydrochloride

A common method for the synthesis of O-tert-Butyl-L-serine tert-butyl ester hydrochloride involves a one-step process from L-serine.[2]

Materials:

-

L-Threonine

-

Dichloromethane

-

p-Toluenesulfonic acid (PTSA) or silica impregnated with H₂SO₄

-

Isobutylene

-

10% Bicarbonate solution

-

Dry ether

-

1N HCl solution in ether

Procedure:

-

Suspend L-threonine in dichloromethane.

-

Add 2 equivalents of PTSA and isobutylene (300ml).

-

Stir the contents in an autoclave at room temperature for 4-5 days.

-

Wash the reaction mixture with a 10% bicarbonate solution, water, and brine.

-

Remove the solvent under vacuum to obtain the free base.

-

Dissolve the free amine in 10 volumes of dry ether and cool to -20°C.

-

Slowly add one equivalent of 1N HCl solution in ether.

-

Remove the ether under vacuum to afford the hydrochloride salt.[2]

A similar procedure can be followed for the synthesis of Serine-O-tertiary butylether-tertiary butyl ester hydrochloride.[2]

Use in Solid-Phase Peptide Synthesis (SPPS)

O-tert-Butyl-L-serine, often as its Fmoc-protected derivative (Fmoc-Ser(tBu)-OH), is a standard reagent in Fmoc-based solid-phase peptide synthesis. The tert-butyl ether on the side chain prevents unwanted side reactions during peptide chain elongation.

General SPPS Cycle:

-

Resin Swelling: The synthesis support (e.g., Rink Amide resin) is swelled in a suitable solvent like N,N-Dimethylformamide (DMF).

-

Fmoc Deprotection: The Fmoc protecting group on the resin or the last coupled amino acid is removed using a solution of 20% piperidine in DMF.

-

Amino Acid Coupling: The next Fmoc-protected amino acid (e.g., Fmoc-Ser(tBu)-OH) is activated with a coupling reagent (e.g., DIC/HOBt) and added to the resin. The reaction is monitored for completion using a Kaiser test.

-

Washing: The resin is washed thoroughly with DMF to remove excess reagents and by-products.

-

These steps are repeated for each amino acid in the desired peptide sequence.

References

- 1. benchchem.com [benchchem.com]

- 2. WO2003053909A1 - Process for preparing amino acid tert-butyl ester hydrochloric acid salts - Google Patents [patents.google.com]

- 3. scbt.com [scbt.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. tert-Butyl Esters [organic-chemistry.org]

- 6. l-Serine methyl ester hydrochloride - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. scbt.com [scbt.com]

- 9. CAS 51537-21-4: O-tert-butyl-L-serine tert-butyl ester hyd… [cymitquimica.com]

- 10. Enzymatic removal of carboxyl protecting groups. 1. Cleavage of the tert-butyl moiety - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. lookchem.com [lookchem.com]

Navigating the Chemical Landscape of Serine Derivatives: A Technical Guide to H-Ser-OtBu.HCl

For Researchers, Scientists, and Drug Development Professionals

In the intricate world of peptide synthesis and drug discovery, serine derivatives are fundamental building blocks. Among these, tert-butyl protected serine esters serve as crucial intermediates. This technical guide provides a comprehensive overview of two closely related yet distinct compounds often referred to under the umbrella of "H-Ser-OtBu.HCl": L-Serine tert-butyl ester hydrochloride and O-tert-Butyl-L-serine tert-butyl ester hydrochloride. Understanding the specific properties of each is paramount for successful research and development applications.

A critical point of distinction lies in the application of the tert-butyl (tBu) protecting group. While both compounds feature a tert-butyl ester at the carboxy terminus, one also possesses a tert-butyl ether protecting the hydroxyl group on the serine side chain. This structural difference significantly impacts their reactivity, solubility, and application in peptide synthesis.

Core Compound Identification and Properties

The ambiguity in nomenclature necessitates a clear delineation of the two primary compounds. The following table summarizes their key identifiers and physicochemical properties.

| Feature | H-Ser-OtBu.HCl | H-Ser(tBu)-OtBu.HCl |

| Full Chemical Name | L-Serine tert-butyl ester hydrochloride | O-tert-Butyl-L-serine tert-butyl ester hydrochloride |

| CAS Number | 106402-41-9[1][2] | 51537-21-4[3][4][5] |

| Molecular Formula | C₇H₁₆ClNO₃ | C₁₁H₂₄ClNO₃[6] |

| Molecular Weight | 197.66 g/mol [7][1][2] | 253.77 g/mol [3] |

| Synonyms | H-Ser-OtBu · HCl | O-TERT-BUTYL-L-SERINE TERT-BUTYL ESTER HCL, H-Ser(tBu)-OtBu hydrochloride[3] |

This guide will now delve into the specific applications and considerations for each of these vital chemical entities.

Experimental Applications and Methodologies

The primary utility of these compounds is in solid-phase and solution-phase peptide synthesis. The choice between H-Ser-OtBu.HCl and H-Ser(tBu)-OtBu.HCl is dictated by the synthetic strategy, particularly the choice of protecting groups for other amino acids in the peptide sequence.

Workflow for Peptide Synthesis using Fmoc-SPPS

The following diagram illustrates a generalized workflow for the incorporation of a serine residue using one of these building blocks in Fmoc-based Solid-Phase Peptide Synthesis (SPPS).

Considerations for Use:

-

H-Ser-OtBu.HCl : This compound is suitable when the serine side-chain hydroxyl group does not require protection during synthesis. This is often the case in the synthesis of short peptides or when orthogonal protecting group strategies are employed that do not affect the hydroxyl group.

-

H-Ser(tBu)-OtBu.HCl : The tert-butyl protection on the side chain is acid-labile. This makes it compatible with the widely used Fmoc/tBu peptide synthesis strategy. The side-chain protection prevents unwanted side reactions, such as O-acylation, during the coupling of subsequent amino acids. The tert-butyl groups on both the side chain and the C-terminus are typically removed simultaneously during the final cleavage from the resin using a strong acid cocktail (e.g., trifluoroacetic acid).

Due to the prevalence of the Fmoc/tBu strategy in modern peptide synthesis, H-Ser(tBu)-OtBu.HCl is a more commonly utilized building block for the synthesis of complex peptides where side-chain protection is critical.

At present, detailed, publicly available experimental protocols and specific signaling pathway involvement for "H-Ser-OtBu.HCl" are limited as it is primarily a chemical intermediate. Its biological effects would be context-dependent, relating to the final peptide in which it is incorporated. Further research into specific peptides containing these residues would be necessary to elucidate any involvement in cellular signaling.

References

- 1. 106402-41-9|H-Ser-Otbu.HCl|BLD Pharm [bldpharm.com]

- 2. peptide.com [peptide.com]

- 3. lookchem.com [lookchem.com]

- 4. parchem.com [parchem.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. H-D-Ser(tBu)-OtBu.HCl | C11H24ClNO3 | CID 56777372 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. chemscene.com [chemscene.com]

Solubility Profile of (S)-tert-Butyl 2-amino-3-hydroxypropanoate hydrochloride: A Technical Guide

For the Attention of: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth overview of the solubility characteristics of (S)-tert-Butyl 2-amino-3-hydroxypropanoate hydrochloride (CAS No: 106402-41-9) in organic solvents. Due to a lack of publicly available quantitative solubility data for this specific compound, this document focuses on providing a framework for its solubility determination. It includes a detailed, generalized experimental protocol for solubility assessment, a discussion of the expected solubility based on its structural features, and comparative data for related compounds. This guide is intended to be a valuable resource for researchers and professionals engaged in the development and formulation of pharmaceuticals and other chemical entities involving this compound.

Introduction

This compound, also known as L-Serine tert-butyl ester hydrochloride, is a chiral amino acid derivative with applications in peptide synthesis and as a building block in the development of novel therapeutic agents.[1] Its physicochemical properties, particularly its solubility in various organic solvents, are critical for its synthesis, purification, formulation, and overall utility in drug discovery and development. The hydrochloride salt form is intended to enhance aqueous solubility and stability.

This guide addresses the solubility of this compound in organic solvents. A comprehensive search of scientific literature, patents, and chemical databases did not yield specific quantitative solubility data for this compound. Therefore, this document provides a detailed, generalized experimental protocol for determining its solubility, alongside a qualitative discussion of its expected solubility based on its chemical structure and data from related compounds.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 106402-41-9 | [1] |

| Molecular Formula | C₇H₁₆ClNO₃ | [1] |

| Molecular Weight | 197.66 g/mol | [1] |

| IUPAC Name | tert-butyl (2S)-2-amino-3-hydroxypropanoate;hydrochloride | [1] |

| Appearance | White to off-white solid | Inferred from related compounds |

Solubility Data

As of the date of this publication, specific quantitative solubility data for this compound in a range of organic solvents is not available in the public domain. However, based on its chemical structure as an amino acid ester hydrochloride, some qualitative predictions can be made. The presence of the hydrochloride salt suggests increased solubility in polar solvents. Generally, the hydrochlorides of monoamino monocarboxylic acid esters are highly soluble in alcohols.[2] The tert-butyl ester group, being lipophilic, may also confer some solubility in less polar organic solvents.

To provide a comparative reference, Table 2 includes solubility data for a related, though structurally different, amino acid derivative.

Table 2: Solubility of a Related Amino Acid Derivative

| Compound | Solvent | Solubility | Source |

| (S)-Methyl 3-amino-2-((tert-butoxycarbonyl)amino)propanoate hydrochloride | DMSO | 50 mg/mL (196.30 mM) | [3] |

Note: This data is for a different compound and should be used for comparative purposes only.

Experimental Protocol for Solubility Determination

The following is a detailed, generalized protocol for determining the equilibrium solubility of this compound in various organic solvents using the widely accepted shake-flask method.

Principle

The shake-flask method is considered the gold standard for determining equilibrium solubility. It involves agitating an excess amount of the solid compound in a specific solvent at a constant temperature until equilibrium is reached. The concentration of the dissolved solute in the supernatant is then measured to determine the solubility.

Materials and Equipment

-

This compound (pure solid)

-

Selected organic solvents (e.g., methanol, ethanol, isopropanol, acetonitrile, acetone, dichloromethane, ethyl acetate, tetrahydrofuran)

-

Analytical balance

-

Vials with screw caps

-

Constant temperature orbital shaker or water bath

-

Syringe filters (e.g., 0.22 µm PTFE)

-

Volumetric flasks and pipettes

-

Analytical instrumentation for quantification (e.g., HPLC-UV, UPLC-MS)

Procedure

-

Preparation: Add an excess amount of this compound to a series of vials. The exact amount should be sufficient to ensure that undissolved solid remains at the end of the experiment.

-

Solvent Addition: Add a known volume of the desired organic solvent to each vial.

-

Equilibration: Tightly cap the vials and place them in a constant temperature shaker set to a specified temperature (e.g., 25 °C). Agitate the vials at a constant speed for a predetermined period (e.g., 24-72 hours) to ensure equilibrium is reached. Preliminary studies may be needed to determine the time required to reach equilibrium.

-

Sample Collection and Preparation: After the equilibration period, allow the vials to stand undisturbed for a sufficient time to allow the undissolved solid to settle. Carefully withdraw an aliquot of the supernatant using a syringe and immediately filter it through a syringe filter to remove any undissolved particles.

-

Dilution: Accurately dilute the filtered supernatant with a suitable solvent to a concentration within the calibration range of the analytical method.

-

Quantification: Analyze the diluted samples using a validated analytical method (e.g., HPLC-UV) to determine the concentration of the dissolved compound.

-

Calculation: Calculate the solubility of the compound in the specific solvent, typically expressed in mg/mL or mol/L, based on the measured concentration and the dilution factor.

Experimental Workflow Diagram

The following diagram illustrates the key steps in the shake-flask solubility determination protocol.

Figure 1: Shake-flask solubility determination workflow.

Logical Relationships in Solubility

The solubility of this compound is governed by the interplay of its structural features and the properties of the solvent. The following diagram illustrates these relationships.

Figure 2: Factors influencing the solubility of the target compound.

Conclusion

References

(S)-tert-Butyl 2-amino-3-hydroxypropanoate hydrochloride physical and chemical properties

An In-depth Technical Guide to (S)-tert-Butyl 2-amino-3-hydroxypropanoate hydrochloride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical and chemical properties of this compound, also known as L-Serine tert-butyl ester hydrochloride. It includes a summary of its properties, detailed experimental protocols, and visualizations of key processes. This document is intended to be a valuable resource for professionals in the fields of chemical research and drug development.

Physical and Chemical Properties

This compound is a derivative of the amino acid L-serine, where the carboxylic acid group is protected as a tert-butyl ester.[1] This modification enhances its solubility in organic solvents and makes it a versatile building block in peptide synthesis and other organic reactions.[1]

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Source(s) |

| IUPAC Name | tert-butyl (2S)-2-amino-3-hydroxypropanoate;hydrochloride | [2] |

| Synonyms | L-Serine tert-butyl ester hydrochloride, H-Ser-OtBu·HCl | [2] |

| CAS Number | 106402-41-9 | [2] |

| Molecular Formula | C₇H₁₆ClNO₃ | [2] |

| Molecular Weight | 197.66 g/mol | [2] |

| Appearance | White to off-white powder | [1] |

| Melting Point | Not definitively reported; a related compound, O-tert-Butyl-L-serine t-butyl ester hydrochloride, has a melting point range of 124 - 159 °C. | |

| Boiling Point | Data not available | |

| Solubility | Soluble in water and ethanol; almost insoluble in chloroform and ether. The hydrochloride salt form enhances solubility.[1][3] The solubility of amino acid esters is generally influenced by the nature of the solvent, with decreased solubility in more hydrophobic organic solvents. | |

| InChI | InChI=1S/C7H15NO3.ClH/c1-7(2,3)11-6(10)5(8)4-9;/h5,9H,4,8H2,1-3H3;1H/t5-;/m0./s1 | [2] |

| InChIKey | TUDHOGYHZNNYHW-JEDNCBNOSA-N | [2] |

| SMILES | CC(C)(C)OC(=O)--INVALID-LINK--N.Cl | [2] |

| Storage | Store at 2°C - 8°C in a well-closed container. Some suppliers recommend storage at ≤ -15 °C.[1] |

Experimental Protocols

Synthesis

A common method for the synthesis of amino acid tert-butyl esters involves the esterification of the corresponding amino acid. Two potential routes are described below.

Method 1: Reaction with Isobutylene

This method involves the direct esterification of L-serine with isobutylene in the presence of an acid catalyst, followed by conversion to the hydrochloride salt.

-

Reaction Setup: L-serine is suspended in a suitable solvent such as dioxane. An acid catalyst, for example, p-toluenesulfonic acid (PTSA), is added to the suspension.

-

Reaction Conditions: The reaction mixture is treated with isobutylene in an autoclave and stirred at room temperature for several days.

-

Work-up: The reaction mixture is typically washed with a sodium bicarbonate solution, water, and brine to remove the acid catalyst and any unreacted amino acid. The organic solvent is then removed under reduced pressure to yield the free base of the tert-butyl ester.

-

Hydrochloride Salt Formation: The resulting free base is dissolved in a dry, inert solvent like diethyl ether. A solution of hydrogen chloride in the same solvent is then added to precipitate the hydrochloride salt. The product is collected by filtration and dried.

Method 2: Reaction with tert-Butyl Acetate

This alternative method utilizes tert-butyl acetate as the source of the tert-butyl group, with a strong acid catalyst.

-

Reaction Setup: L-serine is suspended in tert-butyl acetate. A strong acid, such as perchloric acid, is added as a catalyst.

-

Reaction Conditions: The mixture is stirred at room temperature for an extended period, typically 24-48 hours.

-

Work-up and Salt Formation: The work-up procedure would be similar to Method 1, involving neutralization, extraction, and subsequent precipitation of the hydrochloride salt.

Caption: General synthetic workflows for this compound.

Purification

The primary method for purification of the final product is recrystallization.

-

Solvent Selection: A suitable solvent system for recrystallization would be one in which the compound is sparingly soluble at room temperature but readily soluble at elevated temperatures. A mixture of a polar solvent (like ethanol or methanol) and a non-polar solvent (like diethyl ether or hexane) is often effective.

-

Procedure: The crude product is dissolved in a minimal amount of the hot solvent or solvent mixture. The solution is then allowed to cool slowly to room temperature, followed by further cooling in an ice bath to induce crystallization. The purified crystals are collected by filtration, washed with a small amount of cold solvent, and dried under vacuum.

Caption: A typical workflow for the purification of the target compound by recrystallization.

Spectroscopic Analysis

While specific experimental spectra for this compound are not widely published, the expected spectral characteristics can be predicted based on its structure.

2.3.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the protons of the tert-butyl group (a singlet integrating to 9H), the alpha-proton (a multiplet), the beta-protons (two multiplets), the hydroxyl proton (a broad singlet), and the amine protons (a broad singlet). The chemical shifts will be influenced by the solvent used.

-

¹³C NMR: The carbon NMR spectrum will provide signals for the carbonyl carbon of the ester, the quaternary carbon and the methyl carbons of the tert-butyl group, the alpha-carbon, and the beta-carbon.

General Experimental Protocol for NMR:

-

Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆, D₂O, or CD₃OD) in an NMR tube.

-

Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a standard NMR spectrometer (e.g., 400 or 500 MHz).

-

Data Processing: Process the raw data using appropriate software to obtain the final spectra.

2.3.2. Infrared (IR) Spectroscopy

The IR spectrum is expected to show characteristic absorption bands corresponding to the various functional groups present in the molecule:

-

O-H stretch: A broad band in the region of 3400-3200 cm⁻¹ from the hydroxyl group.

-

N-H stretch: A broad band in the region of 3200-3000 cm⁻¹ from the protonated amine.

-

C-H stretch: Bands in the region of 3000-2850 cm⁻¹ from the alkyl groups.

-

C=O stretch: A strong absorption band around 1730-1750 cm⁻¹ from the ester carbonyl group.

-

C-O stretch: Bands in the region of 1250-1000 cm⁻¹.

General Experimental Protocol for IR:

-

Sample Preparation: Prepare the sample as a KBr pellet or as a thin film on a salt plate (if soluble in a volatile solvent).

-

Data Acquisition: Record the IR spectrum using a Fourier Transform Infrared (FTIR) spectrometer over a standard range (e.g., 4000-400 cm⁻¹).

2.3.3. Mass Spectrometry (MS)

-

Expected Fragmentation: In mass spectrometry, the molecule is expected to show a molecular ion peak (or a peak corresponding to [M+H]⁺ in electrospray ionization). Characteristic fragmentation patterns would include the loss of the tert-butyl group and other neutral losses.

General Experimental Protocol for MS:

-

Sample Preparation: Prepare a dilute solution of the sample in a suitable solvent (e.g., methanol or acetonitrile).

-

Data Acquisition: Introduce the sample into the mass spectrometer using an appropriate ionization technique (e.g., Electrospray Ionization - ESI).

-

Data Analysis: Analyze the resulting mass spectrum to determine the mass-to-charge ratios of the molecular ion and fragment ions.

Biological Activity and Applications

This compound is primarily utilized as a building block in organic synthesis, particularly in peptide synthesis.[1] The tert-butyl ester serves as a protecting group for the carboxylic acid functionality of L-serine, allowing for the selective formation of peptide bonds at the amino group.[4] The tert-butyl group can be removed under acidic conditions to reveal the free carboxylic acid at a later stage of the synthesis.[4]

Due to its role as a synthetic intermediate, there is no information available in the scientific literature to suggest that this compound itself is involved in any specific biological signaling pathways. Its utility lies in its chemical reactivity to facilitate the construction of more complex, biologically active molecules such as peptides and peptidomimetics.[1][5]

Safety Information

This compound is classified as an irritant.[2]

-

Hazard Statements:

-

Precautionary Statements:

Conclusion

This compound is a valuable and versatile building block for chemical synthesis, particularly in the field of peptide chemistry. This guide has provided a detailed summary of its physical and chemical properties, along with generalized experimental protocols for its synthesis, purification, and analysis. While information on its direct biological activity is limited, its importance as a synthetic intermediate for the development of new therapeutics and research tools is well-established. Researchers and scientists can utilize the information presented herein to support their work with this compound.

References

Role of chirality in drug development and synthesis

An In-Depth Guide to the Role of Chirality in Drug Development and Synthesis

Introduction: The Concept of Chirality

Chirality, derived from the Greek word for 'hand' (cheir), is a fundamental concept in stereochemistry describing molecules that are non-superimposable on their mirror images.[1][2] These mirror-image molecules are known as enantiomers .[1][3] A mixture containing equal amounts of both enantiomers is called a racemate or racemic mixture.[3]

While enantiomers possess identical physical and chemical properties in an achiral environment (e.g., melting point, boiling point, solubility), they exhibit distinct behaviors in a chiral environment.[4][5] Biological systems, composed of chiral building blocks like L-amino acids and D-sugars, are inherently chiral.[6] This intrinsic chirality means that biological entities such as enzymes and receptors can interact differently with each enantiomer of a chiral drug.[4][6] This selective interaction is the cornerstone of why chirality is a critical consideration in modern drug development.[7][8]

The U.S. Food and Drug Administration (FDA) and other global regulatory bodies like the European Medicines Agency (EMA) have established guidelines that emphasize the need to characterize the individual enantiomers of a new chiral drug.[1][8][9][10] These regulations require that the pharmacological and toxicological profiles of each enantiomer be studied, promoting the development of single-enantiomer drugs to improve safety and efficacy.[9][10][11]

The Pharmacological Significance of Chirality

The differential interaction of enantiomers with chiral biological targets leads to significant variations in their pharmacokinetics (how the body affects the drug) and pharmacodynamics (how the drug affects the body).[6][9][12] The more active enantiomer is termed the eutomer , while the less active one is the distomer .[4]

Pharmacodynamic Differences

Enantiomers can bind differently to a target receptor or enzyme, leading to a range of outcomes.[6][13]

-

One Enantiomer is Active, the Other is Inactive: In many cases, the desired therapeutic effect resides in only one enantiomer (the eutomer), while the distomer is inactive. For example, (S)-ibuprofen is over 100 times more potent as an inhibitor of the COX-1 enzyme than (R)-ibuprofen.[2][4][14]

-

Enantiomers Have Different Activities: The two enantiomers may have qualitatively different pharmacological effects. The drug propoxyphene is an example where enantiomers exhibit distinct therapeutic activities.[15]

-

One Enantiomer is Toxic: The most infamous example is thalidomide. Marketed as a racemate to treat morning sickness, the (R)-enantiomer has sedative effects, while the (S)-enantiomer was found to be a potent teratogen, causing severe birth defects.[4][16][17] Similarly, the toxicity of drugs like ketamine and penicillamine resides primarily in their distomers.[2][18]

Pharmacokinetic Differences

The body can absorb, distribute, metabolize, and excrete enantiomers at different rates, a phenomenon known as stereoselectivity.[7][12][19]

-

Absorption: Active transport processes can preferentially absorb one enantiomer over the other.[7]

-

Distribution: Enantiomers may exhibit different affinities for plasma proteins like albumin, which affects the concentration of free, active drug in circulation.[5][19]

-

Metabolism: Metabolic pathways are often stereoselective, as the enzymes involved are chiral. One enantiomer may be metabolized more rapidly or via a different pathway than the other.[12][19][20] This can lead to different active metabolite profiles and durations of action.

-

Excretion: Differences in metabolism and protein binding can lead to varied rates of renal clearance for each enantiomer.[19]

-

Chiral Inversion: Some drugs exhibit in-vivo chiral inversion, where the less active enantiomer is converted into the more active one. A well-known example is ibuprofen, where the inactive (R)-enantiomer undergoes unidirectional conversion to the active (S)-enantiomer in the body.[2][14][15]

The potential pharmacokinetic fates of enantiomers are illustrated in the diagram below.

Caption: Stereoselective pharmacokinetic and pharmacodynamic pathways for a racemic drug.

Comparative Data of Chiral Drugs

The following table summarizes the distinct properties of enantiomers for several well-known chiral drugs.

| Drug | Enantiomer | Primary Pharmacological Activity | Key Distinctions & Notes |

| Ibuprofen | (S)-(+)-Ibuprofen | Anti-inflammatory (COX-1 inhibitor) | The eutomer, over 100-fold more potent than the R-form.[2][15] |

| (R)-(-)-Ibuprofen | Largely inactive | Behaves as a pro-drug; undergoes unidirectional chiral inversion to the (S)-form in vivo.[4][14] | |

| Thalidomide | (R)-(+)-Thalidomide | Sedative, anti-nausea | Prescribed for morning sickness. |

| (S)-(-)-Thalidomide | Teratogenic | Caused severe birth defects, leading to its withdrawal.[4][17] Undergoes in-vivo racemization. | |

| Ketamine | (S)-(+)-Ketamine | Anesthetic, analgesic (eutomer) | |

| (R)-(-)-Ketamine | Anesthetic (less potent) | The distomer, primarily responsible for adverse effects like agitation and hallucinations.[2][18] | |

| Propranolol | (S)-(-)-Propranolol | β-adrenergic blocker (eutomer) | Approximately 100 times more potent than its antipode.[2] |

| (R)-(+)-Propranolol | Inactive as a β-blocker | Has some membrane-stabilizing activity. | |

| Citalopram | (S)-(+)-Citalopram (Escitalopram) | Selective Serotonin Reuptake Inhibitor (SSRI) | The eutomer, over 100-fold more potent than the R-form.[2] Marketed as a single-enantiomer drug. |

| (R)-(-)-Citalopram | Weak SSRI activity | May actually inhibit the effects of the S-enantiomer. |

Obtaining Single-Enantiomer Drugs

Given the potential for distomers to be inactive, cause side effects, or complicate dosing, there is a strong regulatory and clinical preference for developing single-enantiomer drugs.[1][4][21] This can be achieved through two primary strategies: asymmetric synthesis or chiral resolution .

The general workflow for developing a single-enantiomer drug is outlined below.

Caption: General workflow for chiral drug development.

Asymmetric (Chiral) Synthesis

Asymmetric synthesis aims to selectively produce a single enantiomer from achiral or racemic starting materials.[16][22] This is the preferred industrial approach as it is more efficient than resolving a mixture. Key methods include:

-

Use of Chiral Catalysts: Catalysts containing a chiral ligand create a chiral environment for the reaction, favoring the formation of one enantiomer. The 2001 Nobel Prize in Chemistry was awarded for the development of asymmetric synthesis using chiral catalysts.[2]

-

Use of Chiral Auxiliaries: A chiral auxiliary is temporarily attached to the starting material to direct the stereochemical outcome of a reaction, after which it is removed.[22]

-

Chiral Pool Synthesis: This method utilizes naturally occurring enantiomerically pure compounds, such as amino acids or sugars, as starting materials.[22]

Chiral Resolution and Separation

Chiral resolution is the process of separating a racemic mixture into its individual enantiomers.[3] While less efficient than direct synthesis, it is crucial for both analytical and preparative purposes.

-

Diastereomeric Salt Formation: This classical method involves reacting a racemic acid or base with a pure chiral resolving agent to form a pair of diastereomeric salts.[2][3] Since diastereomers have different physical properties (e.g., solubility), they can be separated by methods like crystallization or filtration.[2]

-

Enzymatic Resolution: Enzymes can selectively catalyze a reaction on one enantiomer in a racemic mixture, allowing the reacted and unreacted enantiomers to be separated.[3]

-

Chiral Chromatography: This is the most widely used technique for both analytical and preparative chiral separation.[3][17] It utilizes a chiral stationary phase (CSP) or a chiral mobile phase additive to create a chiral environment where the two enantiomers interact differently, leading to different retention times and thus, separation.[3][23] Common chromatographic techniques include High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Supercritical Fluid Chromatography (SFC).[1][17][23]

Experimental Protocol: Chiral Separation by HPLC

Determining the enantiomeric excess (e.e.) is a critical quality control step. Chiral HPLC with a Chiral Stationary Phase (CSP) is a standard method for this analysis.[21][24]

Objective

To separate and quantify the enantiomers of the β-blocker Propranolol from a racemic mixture to determine enantiomeric purity.

Materials and Reagents

-

Racemic Propranolol Hydrochloride Standard

-

(S)-(-)-Propranolol Hydrochloride Standard

-

HPLC-grade n-Heptane

-

HPLC-grade Ethanol

-

Diethylamine (DEA)

-

Methanol (for sample dissolution)

-

HPLC system with UV detector

-

Chiral Stationary Phase Column: Chiralpak® IA (or equivalent polysaccharide-based CSP)[24]

Detailed Methodology

-

Mobile Phase Preparation:

-

Prepare the mobile phase by mixing n-Heptane, Ethanol, and Diethylamine in a ratio of 80:20:0.1 (v/v/v).[24]

-

Thoroughly mix and degas the solution using sonication or vacuum filtration before use.

-

-

Standard Solution Preparation:

-

Accurately weigh and dissolve approximately 5 mg of racemic propranolol hydrochloride in 10 mL of methanol to create a 0.5 mg/mL standard solution.[24]

-

Prepare a separate standard solution of the pure (S)-(-)-enantiomer in the same manner to confirm peak identity and elution order.

-

-

HPLC System Setup and Conditions:

-

Analysis Procedure:

-

First, inject the pure (S)-(-)-enantiomer standard to identify its retention time.

-

Next, inject the racemic standard solution. Two distinct peaks corresponding to the (S)- and (R)-enantiomers should be observed.

-

Record the chromatogram, noting the retention times and peak areas for each enantiomer.

-

-

Data Analysis and Calculation:

-

Identify the peaks for the (S)- and (R)-enantiomers based on the initial injection.

-

Calculate the enantiomeric excess (% e.e.) using the peak areas (A) from the chromatogram of the sample: % e.e. = [ | A_eutomer - A_distomer | / (A_eutomer + A_distomer) ] x 100

-

Calculate the resolution (Rs) between the two enantiomeric peaks to ensure adequate separation (a value > 1.5 is generally considered baseline resolution).

-

The Regulatory Landscape

Regulatory agencies worldwide have implemented stringent guidelines for the development of chiral drugs, recognizing the potential for enantiomers to have different clinical profiles.

-

FDA (United States): In 1992, the FDA issued a policy statement on the development of stereoisomeric drugs.[4][8][10] It requires that the absolute stereochemistry be known and that the pharmacological activity of individual isomers be investigated early in development.[8][10] The FDA expects strong scientific justification if a developer chooses to market a racemate over a single enantiomer.[25]

-

EMA (European Union): The EMA's guideline, "Investigation of Chiral Active Substances," also requires separate evaluation of each enantiomer's pharmacology and toxicology.[25][26] The agency has a strong preference for single-enantiomer drugs; no new racemic mixture has been approved since 2016.[21]

-

International Council for Harmonisation (ICH): ICH guidelines, such as Q6A, provide a harmonized approach to specifications for impurities, including enantiomeric impurities, which is recognized by major regulatory bodies globally.[25]

Conclusion

Chirality is not a minor detail but a crucial factor that profoundly influences a drug's safety, efficacy, and pharmacokinetic profile.[6][7] The historical lesson of thalidomide catalyzed a paradigm shift, leading to a deep understanding that enantiomers must be considered as separate chemical entities.[16][17] Advances in asymmetric synthesis and chiral separation technologies have made the production of enantiomerically pure drugs more feasible and efficient.[11][27] Guided by a robust regulatory framework, the modern pharmaceutical industry prioritizes the development of single-enantiomer drugs, ultimately leading to safer, more effective, and more rational therapeutics.[9][28]

References

- 1. medicine.hsc.wvu.edu [medicine.hsc.wvu.edu]

- 2. Chiral Drugs: An Overview - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pure-synth.com [pure-synth.com]

- 4. A Look at the Importance of Chirality in Drug Activity: Some Significative Examples [mdpi.com]

- 5. Pharmacological importance of stereochemical resolution of enantiomeric drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. pharma.researchfloor.org [pharma.researchfloor.org]

- 7. juniperpublishers.com [juniperpublishers.com]

- 8. benthamdirect.com [benthamdirect.com]

- 9. synergypublishers.com [synergypublishers.com]

- 10. The Significance of Chirality in Drug Design and Development - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Chiral resolution methods for racemic pharmaceuticals based on cocrystal formation - CrystEngComm (RSC Publishing) [pubs.rsc.org]

- 12. Enantioselectivity in Drug Pharmacokinetics and Toxicity: Pharmacological Relevance and Analytical Methods - PMC [pmc.ncbi.nlm.nih.gov]

- 13. longdom.org [longdom.org]

- 14. pubs.acs.org [pubs.acs.org]

- 15. Chirality in Pharmaceuticals: The Impact of Molecular Handedness on Medicine – Chiralpedia [chiralpedia.com]

- 16. longdom.org [longdom.org]

- 17. sygnaturediscovery.com [sygnaturediscovery.com]

- 18. scribd.com [scribd.com]

- 19. Effect of chirality on pharmacokinetics and pharmacodynamics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. academic.oup.com [academic.oup.com]

- 21. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

- 22. Asymmetric Synthesis in Industry: From Lab to Market – Chiralpedia [chiralpedia.com]

- 23. Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]

- 24. benchchem.com [benchchem.com]

- 25. Episode 3: Beyond Borders: Comparing How Global Agencies Regulate Chiral Drugs – Chiralpedia [chiralpedia.com]

- 26. Investigation of chiral active substances (human) - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]

- 27. pharmtech.com [pharmtech.com]

- 28. Importance of drug enantiomers in clinical pharmacology - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to L-Serine tert-Butyl Ester Hydrochloride: Sourcing and Application in Modern Research

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of L-Serine tert-butyl ester hydrochloride, a critical amino acid derivative for researchers in medicinal chemistry, biochemistry, and pharmaceutical development. The document details commercially available variants, their specifications, and their primary applications, with a focus on peptide synthesis. It includes detailed experimental protocols and workflows to support practical implementation in a laboratory setting.

Introduction: The Role of Protected Serine Derivatives

L-Serine is a trifunctional amino acid, containing a primary alcohol in its side chain in addition to the alpha-amino and carboxylic acid groups. In chemical synthesis, particularly in the stepwise assembly of peptides, both the side-chain hydroxyl group and the C-terminal carboxylic acid must be temporarily masked or "protected" to prevent unwanted side reactions.

The tert-butyl group is a widely used acid-labile protecting group. Commercially, two primary forms of tert-butyl protected L-Serine hydrochloride are available, and it is crucial to distinguish between them:

-

L-Serine tert-butyl ester hydrochloride (H-Ser-OtBu·HCl) : The carboxylic acid group is protected as a tert-butyl ester. This derivative is a valuable building block in various organic synthesis processes.[1]

-

O-tert-Butyl-L-serine tert-butyl ester hydrochloride (H-Ser(tBu)-OtBu·HCl) : Both the side-chain hydroxyl group (as a tert-butyl ether) and the carboxylic acid group (as a tert-butyl ester) are protected. This dual protection makes it a stable and highly effective building block in complex peptide synthesis.[2][3][4]

These derivatives enhance the solubility and stability of the serine residue, making them ideal for incorporation into peptide-based drugs, enzyme inhibitors, and other complex biomolecules.[1][2]

Commercial Suppliers and Specifications

A variety of chemical suppliers offer L-Serine tert-butyl ester hydrochloride derivatives. The tables below summarize typical specifications for the two primary forms, compiled from publicly available data. Researchers should always refer to the supplier-specific Certificate of Analysis (CoA) for lot-specific data.

Table 1: Specifications for O-tert-Butyl-L-serine tert-butyl ester hydrochloride

| Property | Value |

| Synonyms | H-Ser(tBu)-OtBu·HCl |

| CAS Number | 51537-21-4[2][3][5][6] |

| Molecular Formula | C₁₁H₂₃NO₃·HCl[2][5] |

| Molecular Weight | 253.77 g/mol [5] |

| Appearance | White to off-white powder or crystal[2][5][6] |

| Purity | ≥98% (HPLC, Titration)[2][5] |

| Melting Point | 124 - 159 °C (often with decomposition)[2][6] |

| Optical Rotation [α]20/D | -10 ± 3° (c=1 in H₂O)[2][6] |

| Storage Temperature | Room Temperature to 0-8 °C[2][6] |

Table 2: Specifications for L-Serine tert-butyl ester hydrochloride

| Property | Value |

| Synonyms | H-Ser-OtBu·HCl, L-β-Hydroxyalanine tert-butyl ester HCl |

| CAS Number | 106402-41-9[1] |

| Molecular Formula | C₇H₁₅NO₃·HCl[1] |

| Molecular Weight | 197.62 g/mol [1] |

| Appearance | White to off-white powder[1] |

| Purity | ≥98% (TLC), 99%[1] |

| Storage Temperature | ≤ -15 °C[1] |

Key Application: Solid-Phase Peptide Synthesis (SPPS)

The primary application for protected serine derivatives is in Fmoc-based Solid-Phase Peptide Synthesis (SPPS), a cornerstone of drug discovery and biochemical research.[4][7] The tert-butyl protecting groups are critical for an orthogonal protection strategy, where they remain stable during the piperidine-mediated removal of the N-terminal Fmoc group but are readily cleaved by strong acid (e.g., Trifluoroacetic acid, TFA) during the final cleavage from the solid support resin.[7][8]

Using a pre-protected derivative like H-Ser(tBu)-OtBu·HCl or, more commonly in SPPS, its N-α-Fmoc counterpart (Fmoc-Ser(tBu)-OH), prevents side reactions such as O-acylation and dehydration of the serine side chain.[7][8]

Figure 1. General workflow for Solid-Phase Peptide Synthesis (SPPS) incorporating a protected serine residue.

Experimental Protocols

The following sections provide detailed methodologies relevant to the synthesis and use of L-Serine tert-butyl ester derivatives.

This protocol is adapted from a general method for preparing amino acid tert-butyl esters using isobutylene.[9] This synthesis directly forms the tert-butyl ester from the free amino acid.

Materials:

-

L-Serine

-

Dioxane (solvent)

-

p-Toluenesulfonic acid (PTSA) or other acid catalyst

-

Isobutylene (liquid or gas)

-

10% Sodium Bicarbonate solution

-

Dry ether

-

HCl in ether solution (1N)

-

Autoclave or pressure-rated reaction vessel

Methodology:

-

Reaction Setup: In a suitable autoclave, suspend L-Serine in dioxane.

-

Catalyst and Reagent Addition: Add a catalytic amount of PTSA (e.g., 1.5-2 equivalents) to the suspension. Introduce a molar excess of isobutylene into the sealed vessel.

-

Reaction: Stir the mixture vigorously at room temperature for 4-5 days. Monitor the reaction progress by a suitable method (e.g., TLC) until the starting amino acid is consumed.

-

Workup: Depressurize the vessel. Wash the reaction mixture with 10% sodium bicarbonate solution to neutralize the catalyst, followed by washes with water and brine.

-

Isolation of Free Base: Remove the solvent under reduced pressure to yield the crude L-Serine tert-butyl ester as a free base.

-

Salt Formation: Dissolve the free base in approximately 10 volumes of dry ether and cool the solution to -20°C.

-

Precipitation: Slowly add one equivalent of 1N HCl in ether. The hydrochloride salt will precipitate out of the solution.

-

Final Product: Isolate the solid product by filtration and dry under vacuum to afford L-Serine tert-butyl ester hydrochloride.

Figure 2. Process flow for the synthesis of L-Serine tert-butyl ester HCl.

This protocol outlines the key steps for coupling a protected serine residue onto a growing peptide chain on a solid support.[7]

Materials:

-

Peptide-resin with a free N-terminal amine

-

Fmoc-Ser(tBu)-OH (3 equivalents relative to resin loading)

-

N,N'-Diisopropylcarbodiimide (DIC) (3 eq.)

-

Hydroxybenzotriazole (HOBt) (3 eq.)

-

N,N-Dimethylformamide (DMF), peptide synthesis grade

-

20% Piperidine in DMF (v/v) for Fmoc deprotection

Methodology:

-

Resin Swelling: Swell the peptide-resin in DMF for 30-60 minutes.

-

Fmoc Deprotection: If the N-terminus is Fmoc-protected, treat the resin with 20% piperidine in DMF for 5-10 minutes. Drain, and repeat the treatment once. Wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine.

-

Amino Acid Activation: In a separate vial, dissolve Fmoc-Ser(tBu)-OH (3 eq.) and HOBt (3 eq.) in a minimal amount of DMF. Add DIC (3 eq.) to this solution and allow it to pre-activate for 5-10 minutes at room temperature.

-

Coupling Reaction: Add the activated amino acid solution to the deprotected peptide-resin. Agitate the mixture at room temperature for 1-2 hours.

-

Monitoring: Perform a qualitative test (e.g., Kaiser test) to confirm the complete consumption of free amines. If the test is positive, indicating an incomplete reaction, the coupling step can be repeated ("double coupling").

-

Washing: Once the coupling is complete, drain the reaction vessel and wash the resin thoroughly with DMF (3-5 times) followed by dichloromethane (DCM) (3-5 times) to prepare for the next cycle.

This cycle of deprotection and coupling is repeated until the desired peptide sequence is assembled. Finally, the peptide is cleaved from the resin and all side-chain protecting groups (including the serine tert-butyl ether) are removed using a TFA-based cleavage cocktail.[7]

References

- 1. chemimpex.com [chemimpex.com]

- 2. chemimpex.com [chemimpex.com]

- 3. scbt.com [scbt.com]

- 4. nbinno.com [nbinno.com]

- 5. O-tert-Butyl-L-serine tert-Butyl Ester Hydrochloride [cymitquimica.com]

- 6. O-tert-Butyl-L-serine tert-Butyl Ester Hydrochloride | 51537-21-4 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 7. benchchem.com [benchchem.com]

- 8. peptide.com [peptide.com]

- 9. WO2003053909A1 - Process for preparing amino acid tert-butyl ester hydrochloric acid salts - Google Patents [patents.google.com]

Technical Guide: Safety and Handling of (S)-tert-Butyl 2-amino-3-hydroxypropanoate hydrochloride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides comprehensive information on the safe handling, storage, and application of (S)-tert-Butyl 2-amino-3-hydroxypropanoate hydrochloride (also known as L-Serine tert-butyl ester hydrochloride). This compound is a key building block in synthetic organic chemistry, particularly in solid-phase peptide synthesis (SPPS), where it serves as a protected form of the amino acid L-serine.

Chemical and Physical Properties

This compound is a white to off-white crystalline powder. The tert-butyl ester group provides protection for the carboxylic acid functionality, which can be removed under acidic conditions. The hydrochloride salt form enhances the stability of the compound.

Table 1: Physicochemical Data

| Property | Value | Source(s) |

| Molecular Formula | C₇H₁₆ClNO₃ | [1] |

| Molecular Weight | 197.66 g/mol | [1] |

| CAS Number | 106402-41-9 | |

| Appearance | White to off-white powder/crystal | |

| Melting Point | Data not available | |

| Boiling Point | Data not available | |

| Solubility | Soluble in water. | |

| Synonyms | L-Serine tert-butyl ester hydrochloride, H-Ser-OtBu·HCl | [1] |

Safety and Hazard Information

This compound is classified as an irritant. Appropriate personal protective equipment (PPE) should be worn at all times when handling this substance to minimize exposure and prevent adverse health effects.

Table 2: GHS Hazard and Precautionary Statements

| Category | Code | Statement | Source(s) |

| Hazard Class | Skin Irrit. 2 | H315 | Causes skin irritation |

| Eye Irrit. 2A | H319 | Causes serious eye irritation | |

| STOT SE 3 | H335 | May cause respiratory irritation | |

| Precautionary | P261 | Avoid breathing dust/fume/gas/mist/vapours/spray. | [1] |

| P280 | Wear protective gloves/protective clothing/eye protection/face protection. | [1] | |

| P302+P352 | IF ON SKIN: Wash with plenty of water. | [1] | |

| P304+P340 | IF INHALED: Remove person to fresh air and keep comfortable for breathing. | [1] | |

| P305+P351+P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | [1] |

Table 3: Toxicological Data

| Test | Route | Species | Value |

| Acute Toxicity (LD50) | Oral | Not available | Data not available |

| Acute Toxicity (LD50) | Dermal | Not available | Data not available |

| Acute Toxicity (LC50) | Inhalation | Not available | Data not available |

Experimental Protocols

The primary application of this compound is in solid-phase peptide synthesis (SPPS) after N-terminal protection (commonly with Fmoc). The following is a representative protocol for the incorporation of a serine residue using Fmoc-Ser(tBu)-OH, which is the N-protected form of the parent amino acid of the title compound. The hydrochloride of the free amine would be neutralized in situ during the coupling step.

General Workflow for Solid-Phase Peptide Synthesis (SPPS)

The iterative process of SPPS involves the sequential deprotection of the N-terminal protecting group and coupling of the next amino acid.

Caption: General workflow for Fmoc-based Solid-Phase Peptide Synthesis.

Detailed Protocol for a Single Coupling Cycle of Fmoc-Ser(tBu)-OH

This protocol is adapted for a 0.1 mmol synthesis scale.

Materials:

-

Peptide-resin with a free N-terminal amine

-

Fmoc-Ser(tBu)-OH (3-5 equivalents)

-

Coupling reagent (e.g., HATU, 3-4.9 equivalents)

-

Base (e.g., DIPEA, 6-10 equivalents)

-

Solvents: Dimethylformamide (DMF), Dichloromethane (DCM), Isopropanol (IPA)

-

Deprotection solution: 20% piperidine in DMF

-

Fritted syringe reaction vessel

Procedure:

-

Resin Swelling: If starting a new synthesis, swell the resin in DMF for 30-60 minutes in the reaction vessel.

-

Fmoc Deprotection:

-

Drain the swelling solvent.

-

Add the deprotection solution (20% piperidine in DMF) to the resin.

-

Agitate for 5 minutes, then drain.

-

Add a fresh aliquot of the deprotection solution and agitate for an additional 15-20 minutes.

-

Drain the solution and wash the resin thoroughly with DMF (5-7 times), followed by IPA (2 times) and then DMF (3 times) to remove residual piperidine.

-

-

Amino Acid Activation and Coupling:

-

In a separate vial, dissolve Fmoc-Ser(tBu)-OH (3-5 eq.) and the coupling reagent (e.g., HATU, 3-4.9 eq.) in DMF.

-

Add the base (e.g., DIPEA, 6-10 eq.) to the solution and allow it to pre-activate for 1-5 minutes.

-

Add the activated amino acid solution to the reaction vessel containing the deprotected peptide-resin.

-

Agitate the mixture for 30-120 minutes. The reaction time may vary depending on the sequence.

-

-

Post-Coupling Wash:

-

Drain the coupling solution.

-

Wash the resin with DMF (3-5 times), followed by DCM (2 times) and then DMF (3 times).

-

-

Monitoring (Optional): Perform a Kaiser test to confirm the completion of the coupling reaction (absence of free primary amines).

-

Cycle Repetition: Repeat steps 2-5 for each subsequent amino acid in the peptide sequence.

-

Final Cleavage: After the final amino acid is coupled, the peptide is cleaved from the resin, and the side-chain protecting groups (including the tert-butyl group on serine) are removed using a cleavage cocktail, typically containing a high concentration of trifluoroacetic acid (TFA).

Biological Context: Role of Serine in Cellular Signaling

L-Serine, the parent amino acid of the title compound, is not only a building block of proteins but also a key molecule in various cellular processes. It is a precursor for the synthesis of other amino acids and lipids, and it plays a crucial role in cellular signaling. Serine/threonine kinases, such as Akt (also known as Protein Kinase B), are central to many signaling pathways that regulate cell growth, proliferation, and survival. The PI3K/Akt/mTOR pathway is a well-characterized example.

Caption: The PI3K/Akt/mTOR signaling pathway.

Storage and Disposal

Storage:

-

Store in a tightly closed container in a cool, dry, and well-ventilated area.

-

Keep away from incompatible materials such as strong oxidizing agents.

Disposal:

-

Dispose of this chemical in accordance with all applicable federal, state, and local environmental regulations.

-

Waste material should be handled by a licensed professional waste disposal service.

Disclaimer: This guide is intended for informational purposes only and is not a substitute for a comprehensive safety data sheet (SDS) or professional safety training. Always consult the SDS for the most current and detailed safety information before handling this chemical.

References

An In-depth Technical Guide to (S)-tert-Butyl 2-amino-3-hydroxypropanoate hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

(S)-tert-Butyl 2-amino-3-hydroxypropanoate hydrochloride, a pivotal building block in synthetic chemistry, holds significant importance in the realm of peptide synthesis and drug discovery. This comprehensive technical guide provides an in-depth overview of its chemical identity, synthesis, and critical applications. The strategic use of the tert-butyl ester as a protecting group for the carboxylic acid functionality of L-serine is fundamental to its utility in solid-phase peptide synthesis (SPPS). This guide will detail its synonyms, chemical identifiers, a representative synthesis protocol, and its role in the construction of bioactive peptides. A key application is highlighted through the synthesis of a peptide fragment and the biological significance of the resulting peptide in cellular signaling.

Chemical Identity: Synonyms and Identifiers

A clear and unambiguous identification of chemical compounds is paramount in research and development. This section provides a consolidated table of the various synonyms and chemical identifiers for this compound.

| Identifier Type | Identifier |

| IUPAC Name | tert-butyl (2S)-2-amino-3-hydroxypropanoate;hydrochloride[1] |

| Synonyms | H-Ser-OtBu.HCl, L-Serine tert-butyl ester hydrochloride, tert-Butyl L-serinate hydrochloride, H-L-Ser-OtBu.HCl |

| CAS Number | 106402-41-9[1][2] |

| PubChem CID | 13882987[1] |

| EC Number | 827-702-7[1] |

| Molecular Formula | C₇H₁₆ClNO₃[1] |

| Molecular Weight | 197.66 g/mol [1] |

| InChI | InChI=1S/C7H15NO3.ClH/c1-7(2,3)11-6(10)5(8)4-9;/h5,9H,4,8H2,1-3H3;1H/t5-;/m0./s1 |

| InChIKey | TUDHOGYHZNNYHW-JEDNCBNOSA-N |

| Canonical SMILES | CC(C)(C)OC(=O)C(CO)N.Cl |

Synthesis Protocol

The synthesis of this compound is crucial for its application in peptide synthesis. The following is a representative experimental protocol adapted from established methods for the preparation of amino acid tert-butyl esters.[3]

Principle

The synthesis involves the esterification of the carboxylic acid group of L-serine with isobutylene in the presence of an acid catalyst. The resulting tert-butyl ester is then converted to its hydrochloride salt. This method protects the carboxylic acid from participating in subsequent peptide coupling reactions.

Materials

-

L-Serine

-

Dioxane (or another suitable solvent)

-

Isobutylene

-

p-Toluenesulfonic acid (PTSA) or silica-impregnated sulfuric acid (catalyst)

-

Dry ether

-

Hydrogen chloride (HCl) gas or a solution of HCl in a non-protic solvent

-

Sodium bicarbonate solution (10%)

-

Brine solution

-

Anhydrous magnesium sulfate or sodium sulfate

Experimental Procedure

-

Esterification:

-

Suspend L-serine in a suitable solvent such as dioxane in a pressure-resistant reaction vessel (autoclave).

-

Add a catalytic amount of an acid catalyst (e.g., 1.5 equivalents of PTSA).

-

Introduce a molar excess of isobutylene into the sealed reactor.

-

Stir the reaction mixture at room temperature for 2 to 3 days. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

-

Work-up and Isolation of the Free Amine:

-

Upon completion of the reaction, carefully vent the excess isobutylene in a well-ventilated fume hood.

-

Wash the reaction mixture with a 10% sodium bicarbonate solution to neutralize the acid catalyst.

-

Separate the organic layer and wash it sequentially with water and brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude (S)-tert-Butyl 2-amino-3-hydroxypropanoate as a free base.

-

-

Formation of the Hydrochloride Salt:

-

Dissolve the crude free amine in a suitable volume of dry ether.

-

Cool the solution to a low temperature (e.g., -20 °C).

-

Slowly add one equivalent of a solution of HCl in dry ether. The HCl solution can be prepared by bubbling dry HCl gas through anhydrous ether.

-

The hydrochloride salt will precipitate out of the solution.

-

Collect the precipitate by filtration, wash with a small amount of cold, dry ether, and dry under vacuum to yield this compound.

-

Purification

The final product can be further purified by recrystallization from a suitable solvent system, such as a mixture of ethanol and ether, if required.

Role in Peptide Synthesis

This compound is a valuable building block in peptide synthesis, particularly in the widely used Fmoc/tBu solid-phase peptide synthesis (SPPS) strategy.[4]

Carboxyl Group Protection

The primary function of the tert-butyl ester group is to protect the carboxylic acid of the serine residue.[5] This protection prevents the carboxyl group from reacting during the amide bond formation, ensuring that the peptide chain is elongated in the correct sequence. The tert-butyl group is stable under the basic conditions used for the removal of the Fmoc protecting group from the N-terminus of the growing peptide chain.

Deprotection

The tert-butyl ester is readily cleaved under acidic conditions, typically using trifluoroacetic acid (TFA) in the final step of SPPS, which also cleaves the peptide from the solid support and removes other acid-labile side-chain protecting groups.

Application in the Synthesis of Bioactive Peptides and Signaling Pathways

The utility of this compound is best illustrated through its incorporation into bioactive peptides. These peptides can play crucial roles in various biological processes and signaling pathways.

Synthesis of a Bioactive Peptide Fragment

This compound is a key component in the synthesis of numerous bioactive peptides. For instance, it can be used in the synthesis of glycopeptides, which are important in drug delivery and immunology. The general workflow for incorporating this building block into a peptide chain via SPPS is illustrated below.

Caption: Generalized workflow for Solid-Phase Peptide Synthesis (SPPS) using Fmoc-Ser(tBu)-OH.

Bioactive Peptides and Their Signaling Pathways

Bioactive peptides are protein fragments that exert specific biological effects.[6][7] They can be involved in a myriad of physiological processes, including antimicrobial, antihypertensive, and antioxidant activities. The specific signaling pathways modulated by a peptide depend on its amino acid sequence and structure.

For example, a synthesized peptide containing a serine residue, introduced using this compound, could act as an inhibitor of an enzyme involved in a disease-related signaling pathway. The hydroxyl group of the serine residue is often critical for binding to the active site of the target protein.

Caption: Hypothetical inhibition of a cellular signaling pathway by a synthesized bioactive peptide.

Conclusion